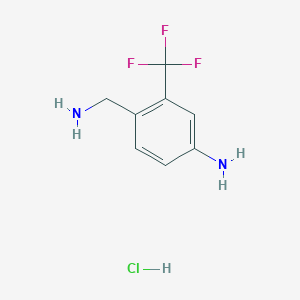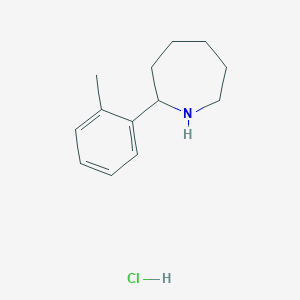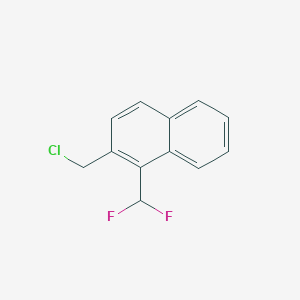
2-(Chloromethyl)-1-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-(difluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Difluoromethylation via radical processes is also a notable reaction pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-(difluoromethyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-(difluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different reactivity and properties.
1-(Difluoromethyl)naphthalene: Lacks the chloromethyl group, leading to variations in its chemical behavior and applications.
N-Difluoromethyl Amides: These compounds share the difluoromethyl group but differ in their overall structure and applications.
Uniqueness
2-(Chloromethyl)-1-(difluoromethyl)naphthalene is unique due to the presence of both chloromethyl and difluoromethyl groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H9ClF2 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9ClF2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,12H,7H2 |
InChI-Schlüssel |
ZENIPCFLHKGNPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
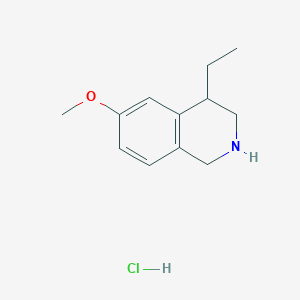
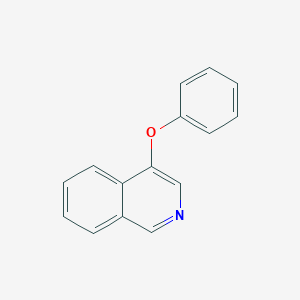
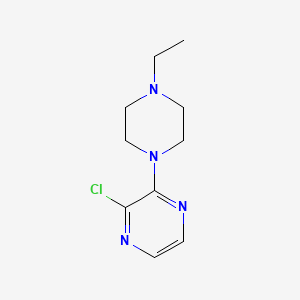
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
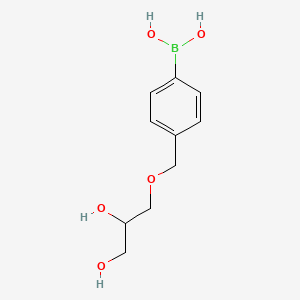
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)


